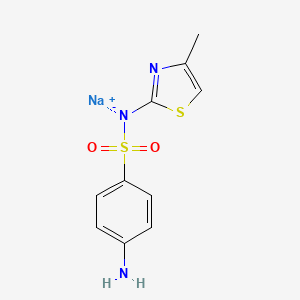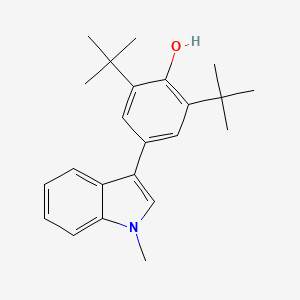![molecular formula C16H17NO2S B14137624 1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 62248-45-7](/img/structure/B14137624.png)
1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is an organic compound that features a sulfane (sulfur) atom bonded to two aromatic rings: one substituted with a tert-butyl group and the other with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane typically involves the reaction of 4-tert-butylphenylthiol with 4-nitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the electron-deficient nitro-substituted aromatic ring.
-
Preparation of 4-tert-Butylphenylthiol
- 4-tert-Butylphenylthiol can be synthesized by the reduction of 4-tert-butylbenzenesulfonyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Formation of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane
- The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
- A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to deprotonate the thiol, generating the thiolate anion.
Industrial Production Methods
Industrial production of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The nitro group in (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
-
Substitution
- The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, catalytic hydrogenation
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino-substituted derivative
Substitution: Various substituted aromatic derivatives
Aplicaciones Científicas De Investigación
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane has several applications in scientific research, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of nucleophilic aromatic substitution mechanisms.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features and reactivity.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane depends on the specific application and reaction it undergoes. In nucleophilic aromatic substitution, the thiolate anion attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylphenyl)(4-nitrophenyl)sulfane
- (4-Ethylphenyl)(4-nitrophenyl)sulfane
- (4-Isopropylphenyl)(4-nitrophenyl)sulfane
Uniqueness
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s steric properties and reactivity. This makes it distinct from other similar compounds with smaller alkyl substituents, potentially leading to different reaction outcomes and applications.
Propiedades
Número CAS |
62248-45-7 |
|---|---|
Fórmula molecular |
C16H17NO2S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17NO2S/c1-16(2,3)12-4-8-14(9-5-12)20-15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3 |
Clave InChI |
GJMMEZAQUVEPLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)








![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)

![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)

